1,3-Thiazol-4-ylmethanesulfonamide

Description

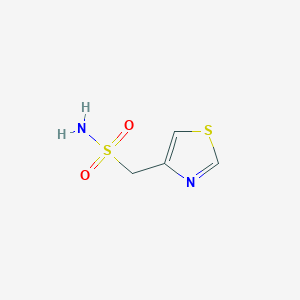

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6N2O2S2 |

|---|---|

Molecular Weight |

178.2 g/mol |

IUPAC Name |

1,3-thiazol-4-ylmethanesulfonamide |

InChI |

InChI=1S/C4H6N2O2S2/c5-10(7,8)2-4-1-9-3-6-4/h1,3H,2H2,(H2,5,7,8) |

InChI Key |

BQCJINGNNOTTNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CS1)CS(=O)(=O)N |

Origin of Product |

United States |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1,3 Thiazol 4 Ylmethanesulfonamide Derivatives

Comprehensive Analysis of SAR Trends within the 1,3-Thiazol-4-ylmethanesulfonamide Class

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on both the thiazole (B1198619) ring and the sulfonamide nitrogen. SAR studies have revealed several key trends that dictate the potency and selectivity of these compounds across various biological targets.

A common theme in the SAR of thiazole-containing compounds is the significant impact of substituents at the 2- and 5-positions of the thiazole ring. For instance, in a series of thiazole derivatives targeting cannabinoid receptor 2 (CB2), modifications at these positions led to substantial changes in binding affinity and functional activity. nih.gov Similarly, for anticonvulsant thiazole-linked azoles, the presence of a 1,2,4-triazole (B32235) ring was found to be crucial for activity. nih.gov

The substitution pattern on any appended aryl rings is also a critical determinant of activity. In many cases, the presence of specific substituents, such as halogens or small alkyl groups, on a phenyl ring attached to the thiazole core can enhance biological effects. nih.govtandfonline.com For example, in a series of antimicrobial thiazole derivatives, para-halogen-substituted phenyl groups on the thiazole ring were important for activity. nih.gov

Contribution of the Sulfonamide Moiety to Biological Potency and Selectivity

The sulfonamide group is a well-established pharmacophore that can participate in crucial hydrogen bonding interactions with biological targets. nih.gov In the context of this compound derivatives, this moiety is pivotal for anchoring the ligand within the active site of target proteins, often through interactions with specific amino acid residues.

The orientation and substitution of the sulfonamide group can dramatically influence both potency and selectivity. For instance, in the development of carbonic anhydrase inhibitors, the sulfonamide moiety is known to coordinate with the zinc ion in the enzyme's active site. nih.gov The nature of the substituent on the sulfonamide nitrogen can modulate this interaction and also provide additional contacts with the protein, thereby fine-tuning the inhibitory activity. Studies on various sulfonamide derivatives have shown that both aromatic and heteroaromatic sulfonamides can exhibit significant biological activities, including antimicrobial and anticancer effects. researchgate.netiaea.org

Influence of 1,3-Thiazole Ring Substituents on Target Affinity and Efficacy

Substituents on the 1,3-thiazole ring play a multifaceted role in modulating the pharmacological profile of this compound derivatives. The electronic and steric properties of these substituents can directly impact ligand-target interactions.

In a study of adenosine (B11128) A3 receptor antagonists, the introduction of a methoxy (B1213986) group on a phenyl ring attached to the thiazole core, along with specific substitutions on the thiazole itself, led to a significant increase in binding affinity and selectivity. nih.govresearchgate.net This highlights the synergistic effect of substituents on different parts of the molecule.

Role of the Methylene (B1212753) Linker in Ligand-Target Interactions and Conformational Constraints

The methylene linker connecting the 1,3-thiazole ring and the sulfonamide moiety provides a degree of conformational flexibility to the molecule. This flexibility can be advantageous, allowing the molecule to adopt an optimal conformation for binding to its target. However, it can also introduce an entropic penalty upon binding.

The length and rigidity of this linker are critical parameters. A shorter, more constrained linker might pre-organize the molecule in a bioactive conformation, leading to higher affinity. Conversely, a longer, more flexible linker might allow the molecule to access different binding modes or interact with multiple sub-pockets within the active site. The optimal linker length and flexibility are therefore target-dependent and are often a key focus of lead optimization efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

QSAR modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. For this compound analogs, QSAR studies can provide valuable insights into the key molecular descriptors that govern their potency. nih.govresearchgate.net

A typical QSAR study involves generating a dataset of compounds with known biological activities and calculating a wide range of molecular descriptors for each compound. These descriptors can include electronic, steric, hydrophobic, and topological properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates the descriptors to the activity. arabjchem.orgnih.gov

Such models can be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. For example, a QSAR study on a series of thiazole benzenesulfonamide (B165840) derivatives identified high electrostatic potential energy and lipophilicity as being favorable for beta3-adrenergic receptor agonist activity. nih.gov

Structure-Property Relationships Governing Preclinical Pharmacokinetic Attributes

Beyond biological potency, the preclinical pharmacokinetic properties of a drug candidate are crucial for its success. These properties, including in vitro permeability and metabolic stability, are heavily influenced by the molecule's structure.

For this compound derivatives, key structural features that impact pharmacokinetics include lipophilicity, polar surface area, and the presence of metabolic "hot spots." For instance, increasing the lipophilicity of a compound can sometimes improve its permeability across cell membranes, but it can also lead to increased metabolic clearance.

The thiazole ring itself can be subject to metabolic transformations, and the nature of its substituents can influence the rate and site of metabolism. colab.ws Understanding these structure-property relationships is essential for designing compounds with a balanced profile of potency and drug-like properties.

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional conformation of a molecule is what ultimately determines its interaction with a biological target. Conformational analysis aims to identify the low-energy conformations of a molecule and, ideally, to pinpoint the specific "bioactive" conformation that is responsible for its biological activity.

For flexible molecules like this compound derivatives, a variety of computational and experimental techniques can be used for conformational analysis. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to map the potential energy surface of the molecule and identify stable conformers. semanticscholar.orgnih.gov Experimental techniques, such as X-ray crystallography and NMR spectroscopy, can provide direct information about the solid-state and solution-phase conformations, respectively.

By combining these approaches, it is often possible to build a comprehensive picture of the conformational landscape of a molecule and to identify the key structural features that favor the bioactive conformation.

Molecular Mechanisms of Action and Biological Target Identification for 1,3 Thiazol 4 Ylmethanesulfonamide

Identification and Validation of Primary Biological Targets

There is no specific information available in the public domain that identifies or validates the primary biological targets of 1,3-Thiazol-4-ylmethanesulfonamide. Research on analogous compounds, however, suggests potential areas of investigation.

Enzyme Inhibition and Activation Profiling (e.g., specific protein kinases, proteases, carbonic anhydrases)

While no enzyme inhibition or activation data exists for this compound, related thiazole (B1198619) and thiadiazole compounds have been shown to interact with various enzymes.

Protein Kinases: Certain 1,3-thiazole derivatives have demonstrated inhibitory activity against protein kinases. For instance, some analogues show significant inhibitory activity toward vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com Other related compounds, specifically 1,3,4-thiadiazole (B1197879) derivatives, have been identified as inhibitors of epidermal growth factor receptor (EGFR) and HER-2 phosphorylation. nih.gov

Proteases: The search did not yield specific information on the protease inhibition profile of this compound or closely related analogues.

Carbonic Anhydrases: Sulfonamide-containing compounds, including those with a 1,3,4-thiadiazole ring, are known to be inhibitors of carbonic anhydrase (CA) isozymes. nih.govdrugbank.comnih.gov These compounds have shown varying degrees of inhibition against different CA isozymes, such as CA I, II, and IX. drugbank.com Given that this compound contains a sulfonamide group, it could theoretically exhibit CA inhibitory activity, though this has not been experimentally verified.

Other Enzymes: Derivatives of 1,3,4-thiadiazole have also been investigated as inhibitors of other enzymes like protein tyrosine phosphatase 1B (PTP1B) and protoporphyrinogen (B1215707) oxidase (Protox). nih.govnih.gov

Table 1: Enzyme Inhibition Data for Related Thiazole and Thiadiazole Compounds (Data for this compound is not available)

| Compound Class | Target Enzyme | IC50 / Ki Value | Reference |

| 1,3-Thiazole Analogue | VEGFR-2 | IC50 = 0.093 µM | mdpi.com |

| 1,3,4-Thiadiazole Derivative | EGFR | IC50 = 0.08 µM | nih.gov |

| 1,3,4-Thiadiazole-thiol | Carbonic Anhydrase I | Ki = 97 nM | drugbank.com |

| 1,3,4-Thiadiazolyl-thiazolidinedione | PTP1B | IC50 = 0.41 µM | nih.gov |

| 1,3,4-Thiadiazol-2(3H)-one | Human Protox | Ki = 40 nM | nih.gov |

Receptor Binding and Modulation Studies (e.g., GPCRs, nuclear receptors)

No studies on the receptor binding or modulation properties of this compound have been found. However, research on other thiazole and thiadiazole compounds indicates potential interactions with G-protein coupled receptors (GPCRs). For example, certain 1,2,4-thiadiazole (B1232254) derivatives have been identified as potent antagonists for the human adenosine (B11128) A3 receptor, a type of GPCR. nih.gov Allosteric modulation of GPCRs by various small molecules is a significant area of drug discovery, offering the potential for fine-tuning receptor activity. nih.govnih.gov

Ion Channel Modulation Mechanisms

There is no available data on the effects of this compound on ion channels. Ion channels are crucial for numerous cellular processes, and their modulation can impact cell proliferation, migration, and death. nih.gov The voltage-gated potassium channel Kv1.3, for instance, is a target for inhibitors in the context of autoimmune diseases and cancer. nih.gov

Downstream Cellular Pathway Perturbations Induced by this compound

Specific studies on the downstream cellular effects of this compound are absent from the scientific literature. However, related compounds have been shown to influence key cellular pathways such as cell cycle regulation and apoptosis.

Cell Cycle Regulation and Checkpoint Activation

While no information is available for this compound, some 1,3-thiazole analogues have been observed to induce cell cycle arrest. For example, one study reported that a novel 1,3-thiazole derivative caused cell cycle arrest at the G1 phase in MCF-7 breast cancer cells. mdpi.com Other research on different 1,3-thiazole compounds has indicated cell cycle arrest in the S and pre-G1 phases in HepG2 cells. mdpi.com Furthermore, some 1,3,4-thiadiazole derivatives have been shown to promote G0/G1 and G2/M cell cycle arrest through the regulation of cyclin-dependent kinases (CDKs). nih.govresearchgate.net

Apoptosis and Necroptosis Induction Pathways

There is no direct evidence of this compound inducing apoptosis or necroptosis. However, the induction of apoptosis is a known mechanism of action for some 1,3-thiazole and 1,3,4-thiadiazole derivatives.

Apoptosis: A novel 1,3-thiazole analogue was found to induce apoptosis in MCF-7 cells, with a significant increase in both early and late-stage apoptotic cells. mdpi.com Other studies on 1,3-thiazole derivatives have also reported their ability to induce apoptosis through the activation of caspases and the intrinsic pathway. nih.govnih.gov Similarly, certain N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and benzothioamide derivatives have been shown to induce apoptosis via a caspase-dependent pathway. researchgate.net

Necroptosis: Necroptosis is a form of programmed necrosis mediated by proteins such as RIPK1, RIPK3, and MLKL. nih.govnih.gov While there is no information linking this compound to this pathway, necroptosis is an area of interest in various inflammatory diseases and cancer. nih.govnih.gov

Autophagy Modulation and Lysosomal Pathways

There is currently no available scientific literature that describes the effects of this compound on autophagy modulation or its interaction with lysosomal pathways. Studies on other thiazole-containing compounds have occasionally reported influences on autophagy, a cellular process for degrading and recycling cellular components. plos.orgnih.gov This process can be modulated by various chemical agents to either promote or inhibit the survival of cells, which has implications for cancer therapy and other diseases. nih.gov The lysosomal system is integral to autophagy, as it is responsible for the final degradation of cellular waste. nih.gov However, no research has specifically linked this compound to these processes.

Inflammation and Immune Response Pathways

No studies were identified that investigate the role of this compound in inflammation or immune response pathways. While some thiazole and thiadiazine derivatives have been explored for their immunomodulatory and anti-inflammatory properties, these findings are not directly applicable to this compound. nih.govnih.gov Research in this area for related compounds often involves examining their effects on the production of inflammatory mediators and the activity of immune cells. nih.gov

Metabolic Reprogramming in Cellular Models

The scientific literature lacks any data on the effects of this compound on metabolic reprogramming in cellular models. Metabolic reprogramming is a hallmark of various diseases, including cancer, where cells alter their metabolic pathways to support rapid growth and proliferation. nih.govnih.gov Investigations into this phenomenon typically involve analyzing changes in key metabolic pathways such as glycolysis and oxidative phosphorylation upon treatment with a compound. nih.gov

Allosteric Modulation and Orthosteric Binding Mechanisms

There is no information available to determine whether this compound acts as an allosteric modulator or an orthosteric binder to any biological target. Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. nih.govcapes.gov.br Elucidating these mechanisms requires detailed structural and functional studies, which have not been performed for this compound.

Covalent Binding Mechanisms and Irreversible Inhibition

No evidence exists to suggest that this compound functions through covalent binding or causes irreversible inhibition of any target. Covalent inhibitors form a stable, irreversible bond with their target protein, which can lead to a prolonged duration of action. bohrium.comnih.govnih.govresearchgate.netyoutube.com Identifying such mechanisms involves specific experimental assays designed to detect the formation of covalent adducts. nih.gov

Target Deconvolution Strategies in Complex Biological Systems

As there are no identified biological targets for this compound, no target deconvolution strategies have been applied. Target deconvolution is the process of identifying the specific molecular targets of a bioactive compound and is a critical step in drug discovery and understanding a compound's mechanism of action. researchgate.netnih.gov

Mechanism-Based Resistance Studies in Relevant Biological Models (e.g., antimicrobial resistance)

No studies on mechanism-based resistance to this compound have been published. While thiazole derivatives have been investigated for their potential to combat antibiotic resistance, this research does not extend to the specific compound . nih.gov Such studies would be contingent on first identifying a clear biological activity and target for the compound.

Preclinical Pharmacological Investigations of 1,3 Thiazol 4 Ylmethanesulfonamide and Its Derivatives

In Vitro Biological Activity Profiling

The in vitro evaluation of 1,3-thiazole derivatives has revealed a broad spectrum of biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and antiviral effects. These studies are crucial in identifying lead compounds for further development.

Efficacy Assessments in Relevant Cell Lines

Thiazole (B1198619) derivatives have demonstrated considerable efficacy against various cancer cell lines. Their mechanisms of action often involve inducing programmed cell death (apoptosis) and inhibiting cell proliferation.

A novel series of 1,3-thiazole derivatives showed significant antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov Notably, one compound exhibited potent activity with IC₅₀ values of 5.73 µM and 12.15 µM for MCF-7 and MDA-MB-231 cells, respectively, which were comparable to the standard drug staurosporine. nih.gov Mechanistic studies revealed that this compound inhibits Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and induces apoptosis and cell cycle arrest at the G1 phase. nih.gov

Another study on 1,3,4-thiadiazole (B1197879) derivatives reported their cytotoxic effects on human colon carcinoma (LoVo) and breast cancer (MCF-7) cell lines. mdpi.com These compounds were found to induce apoptosis and cause cell cycle arrest. mdpi.com Furthermore, certain thiazole-sulfonamide derivatives have shown promising cytotoxic activity against MCF-7 cells, with IC₅₀ values comparable to cisplatin. nih.gov The incorporation of a thiazole ring was found to enhance the compound's flexibility and binding affinity to target receptors. nih.gov

The table below summarizes the cytotoxic activity of selected 1,3-thiazole derivatives in various cancer cell lines.

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 1,3-Thiazole derivative | MCF-7 | 5.73 | nih.gov |

| 1,3-Thiazole derivative | MDA-MB-231 | 12.15 | nih.gov |

| Thiazole-sulfanilamide derivative M5 | MCF-7 | 18.53 µg/ml | nih.gov |

| Thiazole derivative 5k | MDA-MB-231 | 0.176 | nih.gov |

| Thiazoline-tetralin derivative 4e | MCF-7 | Not specified | researchgate.net |

Antimicrobial Susceptibility Testing

The 1,3-thiazole scaffold is a component of many antimicrobial agents. nih.gov Research has consistently shown that derivatives of this heterocyclic system possess significant antibacterial and antifungal properties.

Newly synthesized N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.org Similarly, other 1,3-thiazole derivatives have shown notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, as well as the fungal strain Aspergillus niger. nih.gov The antimicrobial potency of these compounds is often linked to their lipophilicity. nih.gov

Studies have also highlighted the effectiveness of thiazole derivatives against various bacterial strains, including Bacillus subtilis and Pseudomonas fluorescens. mdpi.com The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic parts, may contribute to their ability to penetrate bacterial cell membranes. mdpi.com

The minimum inhibitory concentrations (MIC) for some derivatives have been reported to be as low as 16.1 µM against S. aureus and E. coli. jchemrev.com The antifungal activity of certain derivatives against Candida strains has been found to be comparable to standard drugs like ketoconazole (B1673606) and fluconazole. jchemrev.com

The following table presents the antimicrobial activity of representative 1,3-thiazole derivatives.

| Derivative Type | Microorganism | Activity/MIC | Reference |

| 2-phenyl-1,3-thiazole derivative 12 | S. aureus, E. coli, A. niger | MIC 125–150 µg/mL | nih.gov |

| Benzo[d]thiazole derivatives 13 & 14 | Gram+, Gram- bacteria, fungi | MIC 50–75 µg/mL | nih.gov |

| Thiazole derivative 43a | S. aureus, E. coli | MIC 16.1 µM | jchemrev.com |

| Thiazole derivative 3 | Various bacteria | MIC 0.23–0.70 mg/mL | nih.gov |

| Thiazole derivative 8 | Various fungi | MIC 0.08–0.23 mg/mL | nih.gov |

Antiviral Activity Assays

The thiazole moiety is a key component of several clinically approved antiviral drugs, such as Ritonavir. nih.govjchemrev.com This has spurred research into new thiazole derivatives for their potential to combat viral infections.

Patented research has described thiazole derivatives with inhibitory activity against a wide array of viruses, including influenza, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency viruses (HIV). nih.gov Furthermore, novel 1,3,4-thiadiazole derivatives have demonstrated excellent protective activity against the Tobacco Mosaic Virus (TMV) in plants. mdpi.com One of the synthesized compounds, E2, showed a superior EC₅₀ value (203.5 µg/mL) compared to the commercial agent ningnanmycin. mdpi.com This compound was found to inhibit the spread of the virus within the host plant. mdpi.com

Anti-inflammatory and Immunomodulatory Assays in Cell-Based Systems

Derivatives of thiazole and related heterocycles like thiadiazoles and triazoles have been investigated for their anti-inflammatory properties. These compounds have shown potential in modulating inflammatory pathways.

In vitro studies have demonstrated that certain 1,3,4-thiadiazole, 1,3,4-oxadiazole (B1194373), and 1,2,4-triazole (B32235) derivatives can stabilize erythrocyte membranes and inhibit proteinase enzymes, which are mechanisms relevant to anti-inflammatory activity. nih.gov For instance, at a concentration of 100 ppm, these derivatives showed significant proteinase inhibitory activity, with one 1,3,4-oxadiazole derivative reaching 76.91% inhibition. nih.gov

Molecular docking studies have suggested that some imidazo[2,1-b] nih.govrsc.orgnih.govthiadiazole derivatives may exert their anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). nih.gov

Receptor Occupancy and Ligand-Binding Assays

To understand the molecular mechanisms underlying their biological activities, 1,3-thiazole derivatives have been studied for their ability to bind to specific biological targets.

As mentioned earlier, a potent anti-breast cancer 1,3-thiazole derivative was found to be a significant inhibitor of VEGFR-2, a key receptor in angiogenesis, with an IC₅₀ of 0.093 µM. nih.gov Other research has focused on thiazole-sulfanilamide derivatives as inhibitors of carbonic anhydrase, a target in some cancer therapies. nih.gov

More recently, thiazole-carboxamide derivatives have been identified as negative allosteric modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. mdpi.com These receptors are crucial for excitatory neurotransmission, and their modulation could be a therapeutic strategy for neurological disorders. mdpi.com Additionally, some thiazoline (B8809763) derivatives have been evaluated for their anticholinesterase activity, with one compound showing 49.92% inhibition of acetylcholinesterase (AChE). researchgate.net

Preclinical In Vivo Efficacy Studies in Non-Human Animal Models

While in vitro studies provide valuable initial data, in vivo studies in animal models are essential to confirm the therapeutic potential of new compounds.

Several studies have evaluated the anti-inflammatory activity of thiazole and thiadiazole derivatives in the carrageenan-induced rat paw edema model, a standard in vivo test for acute inflammation. nih.govnih.govcore.ac.uk Some synthesized compounds showed anti-inflammatory activity comparable or even superior to standard drugs like diclofenac (B195802) and indomethacin, and importantly, without causing the ulcerogenic side effects associated with many non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov For example, a series of 2,6-diaryl-imidazo[2,1-b] nih.govrsc.orgnih.govthiadiazole derivatives demonstrated significant anti-inflammatory and analgesic effects in rats. nih.gov

In the context of antiviral research, the in vivo efficacy of a 1,3,4-thiadiazole derivative (E2) was confirmed in tobacco plants infected with TMV. mdpi.com The compound not only reduced viral spread but also improved the photosynthetic efficiency of the infected leaves, indicating a protective effect on the host. mdpi.com

The table below provides a summary of the in vivo efficacy of selected 1,3-thiazole and related derivatives.

| Compound/Derivative | Animal/Plant Model | Activity | Finding | Reference |

| 2,6-diaryl-imidazo[2,1-b] nih.govrsc.orgnih.govthiadiazole 5c | Rat | Anti-inflammatory | Better activity than diclofenac | nih.gov |

| 1,3,4-oxadiazole and 1,2,4-triazole-3-thione derivatives | Mouse | Anti-inflammatory | Interesting anti-inflammatory activity | nih.gov |

| 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine E2 | Tobacco Plant | Antiviral (anti-TMV) | Superior protective activity compared to ningnanmycin | mdpi.com |

| 1,3,4-thiadiazole derivatives | Rat | Anti-inflammatory | Significant inhibition in paw edema | core.ac.uk |

Proof-of-Concept Studies in Established Disease Models

No studies detailing the evaluation of 1,3-Thiazol-4-ylmethanesulfonamide in xenograft, inflammatory, or infectious disease models are publicly available.

Dose-Response Relationships and Efficacy Benchmarking in Animal Models

There is no published data on the dose-response relationships or the benchmarking of the efficacy of this compound in any animal models.

Evaluation of Different Routes of Administration in Animal Studies

Information regarding the evaluation of various routes of administration for this compound in preclinical animal studies is not available in the scientific literature.

Combination Therapy Studies in Preclinical Animal Models

No preclinical studies on the use of this compound in combination with other therapeutic agents have been found in the public domain.

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies in Animal Models

Detailed preclinical pharmacokinetic and pharmacodynamic data for this compound is not publicly accessible.

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Species

There are no available reports on the ADME characteristics of this compound in any preclinical species.

Determination of Half-life and Clearance in Animal Models

Data concerning the half-life and clearance rates of this compound in animal models have not been published.

Bioavailability and Plasma Protein Binding in Preclinical Species

The oral bioavailability and extent of plasma protein binding are critical determinants of a drug's efficacy and dosing regimen. For a key derivative, (R)-N-[4-[2-[[2-hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide, a β3-adrenergic receptor agonist, pharmacokinetic studies have been conducted in several preclinical species.

Initial investigations revealed variable oral bioavailability across species. In rats, the oral bioavailability was determined to be 17%, while in dogs, it was slightly higher at 27%. Monkeys, however, showed a significantly lower oral bioavailability of only 4%. nih.gov Further studies in rats indicated that the low bioavailability is likely a consequence of poor oral absorption, with only 28% of the administered radioactive dose being absorbed, compounded by a significant first-pass metabolic effect in the liver. nih.gov

| Compound | Species | Oral Bioavailability (%) | Systemic Clearance (mL/min/kg) |

| (R)-N-[4-[2-[[2-hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide | Rat | 17 | ~30 |

| (R)-N-[4-[2-[[2-hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide | Dog | 27 | ~10 |

| (R)-N-[4-[2-[[2-hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide | Monkey | 4 | ~10 |

Tissue Distribution Profiling in Animal Models

Understanding how a drug distributes throughout the body is essential for assessing its potential to reach the target site of action and for identifying any potential for off-target accumulation and toxicity. For derivatives of this compound, tissue distribution studies in animal models are a key component of their preclinical evaluation.

While specific tissue distribution data for (R)-N-[4-[2-[[2-hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide is not detailed in the available literature, the widespread expression of its target, the β3-adrenergic receptor, suggests that the compound would distribute to various tissues. β3-adrenergic receptors are found in adipose tissue, the bladder, brain, and the cardiovascular system. google.com Therefore, it is anticipated that this compound and its analogs would show significant distribution to these tissues. The degree of tissue penetration and accumulation would be influenced by factors such as its physicochemical properties, plasma protein binding, and the presence of drug transporters.

Metabolite Identification and Profiling in Preclinical Species

The biotransformation of a drug candidate into its metabolites is a critical aspect of its preclinical assessment, as metabolites can have their own pharmacological activity or toxicity. The thiazole ring, a core component of the compounds discussed, is known to be susceptible to metabolism by cytochrome P450 (CYP) enzymes.

Quantum chemical studies have provided insights into the potential metabolic pathways of thiazole-containing drugs. These studies suggest that the formation of reactive metabolites, such as epoxides, S-oxides, and N-oxides, is energetically feasible. simsonpharma.com The presence of an amino group on the thiazole ring can further facilitate these metabolic transformations. simsonpharma.com Identifying the specific metabolites of (R)-N-[4-[2-[[2-hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide in preclinical species such as rats, dogs, and monkeys is essential for a comprehensive understanding of its disposition and for assessing the potential for species differences in metabolism that could impact its translation to humans.

Pharmacodynamic Biomarker Identification and Modulation in Animal Models

Pharmacodynamic (PD) biomarkers are essential tools in drug development to provide evidence of target engagement and to guide dose selection. For derivatives of this compound that act as β3-adrenergic receptor agonists, several potential PD biomarkers can be monitored in animal models.

Activation of β3-adrenergic receptors is known to mediate a range of physiological responses. In animal models of pulmonary hypertension, selective β3-adrenergic receptor agonists have been shown to reduce pulmonary pressure, increase oxygen saturation, and decrease pulmonary vascular resistance. guidechem.com In the cardiovascular system, these agonists can have cardioprotective effects, including the prevention of left ventricular fibrosis and remodeling. guidechem.com Furthermore, stimulation of β3-adrenergic receptors in adipose tissue can lead to lipolysis and thermogenesis. nih.gov Monitoring these physiological changes in response to treatment with a compound like (R)-N-[4-[2-[[2-hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide can serve as a robust measure of its pharmacodynamic activity.

| Potential Pharmacodynamic Biomarker | Physiological Effect |

| Pulmonary Artery Pressure | Decrease |

| Blood Oxygen Saturation | Increase |

| Pulmonary Vascular Resistance | Decrease |

| Left Ventricular Fibrosis | Reduction |

| Lipolysis | Increase |

| Thermogenesis | Increase |

Computational Chemistry and Cheminformatics Applications for 1,3 Thiazol 4 Ylmethanesulfonamide Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of the 1,3-thiazole scaffold, docking studies have been instrumental in elucidating their binding modes within the active sites of various enzymes. nih.govnih.gov This method helps in understanding the key interactions, such as hydrogen bonds, hydrophobic interactions, and metal coordination, that are crucial for biological activity. nih.govamazonaws.com

For instance, in the context of antimicrobial research, docking simulations of thiazole (B1198619) derivatives into the active site of DNA gyrase have helped identify potential inhibitors. nih.govmdpi.com These studies can reveal critical amino acid residues that interact with the thiazole ring, the sulfonamide group, and other substituents, guiding the design of more potent analogs. nih.govmdpi.com Similarly, in the development of anticancer agents, docking of thiazole derivatives into the colchicine (B1669291) binding site of tubulin has provided insights into their antiproliferative mechanism. nih.gov The stability of these interactions can be ranked using scoring functions, which estimate the binding affinity and help prioritize compounds for synthesis and biological testing. nih.govamazonaws.com

Table 1: Examples of Molecular Docking Studies on Thiazole Derivatives

| Target Protein | Investigated Thiazole Derivative Type | Key Findings |

| DNA Gyrase | Thiazolyl-triazole Schiff bases | Identification of key binding interactions and prediction of potent antibacterial candidates. nih.gov |

| Monoamine Oxidase (MAO-A and MAO-B) | Phenyl-substituted thiazoles | Elucidation of binding modes to understand inhibitory selectivity. nih.gov |

| Tubulin | 2,4-disubstituted thiazoles | Revealed noncovalent interactions, including sulfur bonds, crucial for destabilizing tubulin. nih.gov |

| VEGFR-2 Kinase | 2-hydrazinyl-1,3-thiazole derivatives | Affirmed considerable binding affinity, suggesting a mechanism for anti-breast cancer activity. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Site Dynamics

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. rsc.orgnih.gov MD simulations are crucial for understanding the flexibility of both the 1,3-Thiazol-4-ylmethanesulfonamide scaffold and the protein's binding pocket. rsc.orgmdpi.compsu.edu

Studies on sulfonamides have shown that the conformational preferences of the sulfonamide group can significantly influence binding affinity. researchgate.net MD simulations can explore the rotational freedom around the sulfur-carbon bond and the geometry of the sulfonamide nitrogen, which can adopt a pyramidal structure, unlike the planar amide bond. psu.eduresearchgate.net These simulations can also assess the stability of key interactions identified in docking studies. For example, the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values from an MD trajectory can indicate the stability of a ligand within the binding site. rsc.orgnih.gov Such analyses have been applied to thiazole derivatives targeting various proteins, confirming the stability of the ligand-protein complexes. rsc.orgnih.gov

De Novo Drug Design Strategies Based on the this compound Scaffold

The 1,3-thiazole ring is considered a "privileged scaffold" in drug discovery due to its presence in numerous bioactive compounds. nih.govresearchgate.net De novo drug design algorithms leverage this by using the this compound core as a starting point to generate novel molecules. These programs can build new structures fragment by fragment or by decorating the scaffold with various functional groups to optimize interactions with a specific target.

Scaffold-based generative models, including those using deep learning, can explore vast chemical space to design novel compounds that retain the core thiazole structure while possessing desirable pharmacological properties. nih.gov This approach allows for the creation of focused compound libraries with a higher probability of containing active molecules. Scaffold hopping, a related technique, aims to identify different core structures that can mimic the pharmacophoric features of the this compound scaffold, potentially leading to compounds with improved properties or novel intellectual property. researchgate.net

Virtual Screening for Identification of Novel Analogs and Bioisosteres

Virtual screening is a powerful computational method used to search large compound libraries for molecules that are likely to bind to a drug target. frontiersin.orgresearchgate.net This can be done through structure-based methods like docking or ligand-based methods that rely on the similarity to known active compounds. frontiersin.orgnih.gov

For the this compound scaffold, virtual screening can be employed to identify novel analogs with potentially improved activity or different selectivity profiles. nih.govnih.gov For instance, a library of commercially available or virtual compounds can be screened against a target of interest, and the top-scoring hits can be selected for further investigation. frontiersin.orgnih.gov This approach has been successfully used to identify thiazole-based inhibitors for various targets. nih.govnih.gov Furthermore, computational tools can suggest bioisosteric replacements for the thiazole ring or the sulfonamide group to improve pharmacokinetic properties or to explore new interactions with the target.

Table 2: Virtual Screening Approaches for Thiazole-Containing Compounds

| Screening Method | Target | Library Source | Outcome |

| Structure-Based Virtual Screening | LasR quorum sensing receptor | ZINC database | Identification of novel thiazole-derived inhibitors of P. aeruginosa. nih.govnih.gov |

| Target-Based Virtual Screening | Falcipain-2 (malaria target) | ZINC database of natural compounds | Discovery of a potent antimalarial thiazole-containing compound. frontiersin.org |

| Docking-Based Screening | Human Tyrosinase (hTYR) | In-house library of furan-1,3,4-oxadiazole derivatives | Identification of potent inhibitors for hyperpigmentation. mdpi.com |

Computational ADME Prediction and Optimization of this compound Derivatives

The success of a drug molecule depends not only on its biological activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov Computational models are widely used to predict these properties early in the drug discovery process, helping to identify and address potential liabilities of this compound derivatives. nih.govmdpi.comresearchgate.net

Various software tools can estimate key ADME parameters such as aqueous solubility, lipophilicity (logP), membrane permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.govmdpi.comresearchgate.net For example, in silico tools have been used to predict the ADMET (ADME and Toxicity) profile of newly synthesized sulfonamide and thiazole derivatives, flagging compounds that may violate drug-likeness rules, such as Lipinski's rule of five. nih.govrsc.orgmdpi.com These predictions guide the optimization of the lead compounds to enhance their bioavailability and reduce potential drug-drug interactions. nih.govnih.gov

Computational Toxicological Prediction and Risk Assessment (excluding actual safety data)

In addition to ADME properties, the potential toxicity of drug candidates is a critical consideration. Computational toxicology, or in silico toxicology, uses computer models to predict the potential adverse effects of compounds. researchgate.netnih.gov These models can assess various toxicological endpoints, such as mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition). researchgate.netresearchgate.netnih.gov

For derivatives of this compound, these predictive tools can be used to flag potential safety concerns before resource-intensive experimental testing. researchgate.netnih.gov Several online platforms and software packages, such as ProTox and ToxPredict, can be used to estimate the toxicity of designed compounds based on their chemical structure. researchgate.netnih.gov This allows for a preliminary risk assessment and helps prioritize compounds with a more favorable predicted safety profile for further development.

Application of Machine Learning and Artificial Intelligence in Compound Optimization and Activity Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of large and complex datasets. nih.govyoutube.com Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, are frequently used to build predictive models that correlate the chemical structures of thiazole and sulfonamide derivatives with their biological activities. nih.govnih.govresearchgate.netresearchgate.net

These models, once validated, can be used to predict the activity of virtual compounds, guiding the design of more potent molecules. nih.govresearchgate.net For example, ML models have been developed to predict the inhibitory activity of thiazole derivatives against various targets, including estrogen receptors and urease. nih.govresearchgate.net More advanced AI techniques, such as deep learning, are being used for de novo design and to predict complex properties like ADMET, further accelerating the optimization of lead compounds like this compound derivatives. nih.govnih.govresearchgate.net

Advanced Analytical Methodologies in 1,3 Thiazol 4 Ylmethanesulfonamide Research

Spectroscopic Techniques for Structural Elucidation and Confirmation of Novel Derivatives (e.g., NMR, Mass Spectrometry, IR, UV-Vis)

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of newly synthesized derivatives of 1,3-Thiazol-4-ylmethanesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a novel derivative of this compound, ¹H and ¹³C NMR spectra would be acquired to confirm the presence and connectivity of all atoms.

Interactive Table: Representative ¹H and ¹³C NMR Data for a Novel this compound Derivative

| Atom No. | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

| 1 (Thiazole C2) | 8.95 | s | 1H | 152.3 |

| 2 (Thiazole C5) | 7.50 | s | 1H | 118.9 |

| 3 (Methylene CH₂) | 4.60 | s | 2H | 55.8 |

| 4 (Sulfonamide NH₂) | 7.20 | br s | 2H | - |

| 5 (Aryl CH) | 7.80 | d | 2H | 129.5 |

| 6 (Aryl CH) | 7.45 | d | 2H | 127.8 |

| 7 (Aryl C) | - | - | - | 140.2 |

| 8 (Aryl C) | - | - | - | 135.6 |

Note: This is a representative table for a hypothetical derivative.

Mass Spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. Key vibrational frequencies for this compound would include absorptions for the N-H and S=O stretches of the sulfonamide group and C=N and C-S stretches of the thiazole (B1198619) ring.

Chromatographic Techniques for Purity Assessment, Isolation, and Reaction Monitoring (e.g., HPLC, GC, TLC)

Chromatographic techniques are essential for separating mixtures, assessing the purity of synthesized compounds, and monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment. A typical reversed-phase HPLC method would be developed to separate the target compound from any starting materials, byproducts, or degradation products. wu.ac.thmdpi.com

Interactive Table: Representative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~8.5 min |

| Purity | >99.5% |

Note: This is a representative table.

Gas Chromatography (GC) can be employed for the analysis of volatile derivatives of this compound or for monitoring specific reactions where the reactants and products are amenable to this technique. nih.govacs.org

Thin-Layer Chromatography (TLC) is a rapid and simple method for monitoring reaction progress and for preliminary purity checks. researchgate.net Different solvent systems can be used to achieve optimal separation.

Bioanalytical Method Development for Quantification of this compound in Biological Matrices (Preclinical)

To evaluate the pharmacokinetic properties of this compound derivatives in preclinical studies, robust bioanalytical methods are required to quantify the compound in biological samples such as plasma, urine, and tissue homogenates.

LC-MS/MS Method Development and Validation for In Vitro and Animal Study Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity. agnopharma.com A method for a novel this compound derivative would involve optimizing the chromatographic separation and the mass spectrometric detection parameters, including the selection of precursor and product ions for multiple reaction monitoring (MRM).

Interactive Table: Key Parameters for a Validated LC-MS/MS Bioanalytical Method

| Parameter | Description |

| Matrix | Rat Plasma |

| Extraction | Protein precipitation or solid-phase extraction |

| LC Column | C18 UPLC column |

| Mobile Phase | Gradient of acetonitrile and water with formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | e.g., m/z [M+H]⁺ → fragment ion |

| Linear Range | 1 - 1000 ng/mL |

| Accuracy & Precision | Within ±15% |

Note: This is a representative table.

Validation of the method would be performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects.

Development of Immunoassays and Other Ligand-Binding Assays (if applicable)

While LC-MS/MS is highly specific, immunoassays can offer high-throughput screening capabilities. The development of a competitive enzyme-linked immunosorbent assay (ELISA) would require the synthesis of a hapten (a modified version of this compound) to generate specific antibodies. These assays are particularly useful for screening large numbers of samples in preclinical and clinical studies.

X-Ray Crystallography and Cryo-EM for Ligand-Target Co-crystal Structure Determination

Understanding the three-dimensional interaction between a drug candidate and its biological target is fundamental for structure-based drug design.

X-Ray Crystallography can provide an atomic-resolution structure of a this compound derivative bound to its target protein, provided that a high-quality co-crystal can be obtained. This structural information reveals the precise binding mode, including key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions, which can guide the optimization of the lead compound.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of large protein complexes and membrane proteins that are often difficult to crystallize. creative-diagnostics.com For a this compound derivative targeting such a protein, cryo-EM can be used to visualize the ligand-protein complex in a near-native state, providing valuable insights into the binding mechanism. biorxiv.orgbiorxiv.orgnih.gov

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics Studies

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur upon the binding of a ligand to a macromolecule. biointerfaceresearch.com This allows for the determination of key thermodynamic parameters of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n). nih.gov For a this compound derivative, ITC can provide a complete thermodynamic profile of its interaction with its biological target, which is invaluable for understanding the driving forces behind the binding event and for lead optimization. acs.org

Interactive Table: Representative ITC Data for Ligand-Target Binding

| Thermodynamic Parameter | Value |

| Binding Affinity (Kₐ) | 2.5 x 10⁷ M⁻¹ |

| Dissociation Constant (K₋) | 40 nM |

| Enthalpy Change (ΔH) | -8.5 kcal/mol |

| Entropy Change (TΔS) | 2.3 kcal/mol |

| Stoichiometry (n) | 1.1 |

Note: This is a representative table.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Binding Kinetics Analysis

In the study of this compound and its potential molecular interactions, advanced analytical techniques such as Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are indispensable for elucidating detailed binding kinetics. These label-free technologies provide real-time data on the association and dissociation of molecules, offering profound insights into the affinity and stability of interactions, which are critical in drug discovery and molecular biology research.

Surface Plasmon Resonance is a powerful optical technique for monitoring the binding of a mobile analyte to a ligand immobilized on a sensor surface. youtube.com The method detects changes in the refractive index at the surface of a thin metal film (typically gold) on a sensor chip as molecules bind and unbind. youtube.com This change in refractive index is directly proportional to the change in mass on the sensor surface, allowing for the precise determination of kinetic parameters.

While specific SPR or BLI data for this compound is not extensively available in public literature, the application of these techniques can be illustrated by examining studies on structurally related compounds, such as other sulfonamide-based small molecules. These examples serve to demonstrate the capability of the technology to characterize the binding kinetics relevant to the functional groups present in this compound.

A pertinent example is the SPR analysis of various sulfonamide inhibitors binding to the enzyme Carbonic Anhydrase II (CAII). biosensingusa.com In such studies, the target protein (CAII) is typically immobilized on the sensor chip, and solutions containing the small molecule inhibitor are passed over the surface at various concentrations. The instrument records the binding response over time, generating sensorgrams that are then fitted to kinetic models to derive the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ). biosensingusa.com

The association rate (kₐ) describes the rate at which the inhibitor binds to the target, while the dissociation rate (kₔ) describes the rate at which the complex falls apart. The ratio of these two rates (kₔ/kₐ) provides the equilibrium dissociation constant (Kₐ), a measure of the binding affinity. A lower Kₐ value indicates a higher binding affinity.

Detailed research findings from studies on sulfonamide inhibitors demonstrate the utility of SPR in quantifying these interactions. For instance, the binding kinetics of several small molecule sulfonamides to CAII have been characterized, revealing a range of affinities and kinetic profiles. biosensingusa.com

Interactive Data Table: Kinetic Values of Small Molecule Sulfonamide Binding to Carbonic Anhydrase II (Illustrative Example)

| Compound | Molecular Weight (Da) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Equilibrium Dissociation Constant (Kₐ) (M) |

| Acetazolamide | 222.22 | 1.2 x 10⁵ | 1.5 x 10⁻³ | 1.2 x 10⁻⁸ |

| 4-Carboxybenzenesulfonamide | 201.2 | 8.9 x 10³ | 2.1 x 10⁻³ | 2.4 x 10⁻⁷ |

| Sulfanilamide | 172.2 | 3.2 x 10³ | 1.1 x 10⁻² | 3.4 x 10⁻⁶ |

| Sulpiride | 341.4 | 1.1 x 10³ | 2.5 x 10⁻² | 2.3 x 10⁻⁵ |

This data is presented as an illustrative example of SPR analysis on sulfonamide-containing compounds and is based on findings reported for inhibitors of Carbonic Anhydrase II. biosensingusa.com

Biolayer Interferometry (BLI) operates on a different principle but provides similar kinetic information. In BLI, a biosensor tip is dipped into the sample, and changes in the interference pattern of white light reflected from the tip's surface are measured as molecules bind and dissociate. This technique is also highly valuable for real-time, label-free analysis of binding kinetics.

The application of SPR and BLI is crucial for the preclinical characterization of compounds like this compound. By providing precise measurements of binding affinity and kinetics, these methodologies enable researchers to rank and select compounds with optimal target engagement profiles, guiding further development in medicinal chemistry. The detailed kinetic data generated by these techniques are fundamental to understanding the structure-activity relationships that govern molecular recognition.

Intellectual Property and Developmental Landscape for 1,3 Thiazol 4 Ylmethanesulfonamide Research Perspective

Analysis of the Global Patent Landscape Pertaining to 1,3-Thiazol-4-ylmethanesulfonamide and its Derivatives

The global patent landscape for thiazole (B1198619) derivatives is extensive, reflecting their broad therapeutic potential in areas such as oncology, inflammation, and infectious diseases. sciencescholar.us A focused analysis on patents specifically claiming or encompassing this compound reveals a more nuanced picture. While patents for the exact compound "this compound" are not prominently found, numerous patents claim structurally related benzenesulfonamide (B165840) and thiazole derivatives, indicating a competitive and active area of research.

A key area of patent activity for structurally similar compounds is in the field of protein kinase inhibitors. For instance, patent US7994185B2 describes a series of benzene (B151609) sulfonamide thiazole and oxazole (B20620) compounds for the treatment of cancers, including those with specific mutations. google.comgoogle.com These patents often feature a central thiazole ring, substituted at various positions to modulate activity against specific kinase targets. The claims in these patents are typically broad, covering a genus of compounds defined by a general chemical formula, which may or may not explicitly include this compound but could encompass its derivatives.

The synthesis of thiazole derivatives is also a subject of patenting activity. For example, patent AU-587279-B2 details a process for preparing N-sulfamyl-3-(2-guanidino-thiazol-4-yl-methylthio) propionamidine, highlighting that novel and efficient synthetic routes to thiazole-containing compounds are considered inventive and patentable. nih.gov Similarly, patent US6506903B1 and its European counterpart EP1069118B1 describe a process for producing 4-thiazolylmethyl derivatives, which are important intermediates for various therapeutic agents. google.comgoogle.com

The following table provides a summary of representative patent classifications relevant to the 1,3-thiazole scaffold, illustrating the breadth of innovation in this area.

| Patent Classification (IPC/CPC) | Description | Relevance to this compound |

| C07D277/20 | Heterocyclic compounds containing 1,3-thiazole rings not condensed with other rings | Core structure of the compound and its derivatives |

| A61K31/425 | Medicinal preparations containing thiazoles | Therapeutic applications of the compound and its analogs |

| A61P35/00 | Antineoplastic agents | A primary therapeutic area for related thiazole sulfonamides |

Freedom-to-Operate Analysis for Research and Development Activities

A Freedom-to-Operate (FTO) analysis is a critical step in mitigating the risk of patent infringement when pursuing research and development of a new product or technology. For this compound, a comprehensive FTO analysis would involve a detailed search and legal interpretation of existing patents to determine if the proposed research activities, such as synthesis, screening, or formulation, would infringe on the claims of any in-force patents.

The process of conducting an FTO analysis for a compound like this compound would include:

Patent Searching: A thorough search of patent databases in relevant jurisdictions for patents and published applications claiming the compound itself, its synthesis methods, or its specific uses.

Claim Analysis: A meticulous review of the claims of any identified patents to understand the precise scope of protection. The claims, not the general description, define the legal boundaries of a patent.

Legal Opinion: Obtaining a legal opinion from a qualified patent attorney regarding the risk of infringement.

Given the dense patent landscape for kinase inhibitors and thiazole derivatives, a key challenge in an FTO analysis for a novel this compound analog would be navigating broad genus claims in existing patents. Researchers would need to carefully assess whether their specific molecule falls within the scope of these broader claims.

Strategic Patenting Considerations for Novel this compound Analogs

For researchers developing novel analogs of this compound, a well-defined patenting strategy is essential to protect their intellectual property and attract investment. Key strategic considerations include:

Composition of Matter Claims: The strongest form of patent protection is a "composition of matter" claim on the novel analog itself. This provides broad protection against others making, using, or selling the compound for any purpose.

Method of Use Claims: If a novel analog is found to have a specific therapeutic application, for instance, as a highly selective inhibitor of a particular kinase, a "method of use" patent can be sought. This can be a valuable strategy even if the compound itself is already known but its therapeutic utility is new.

Process Claims: Novel and non-obvious methods for synthesizing the analogs can also be patented. This can provide a competitive advantage by protecting a more efficient or cost-effective manufacturing process.

Formulation Claims: New formulations of the compound that improve its delivery, stability, or bioavailability can also be the subject of patent protection.

A significant area of opportunity for patenting novel this compound analogs lies in the development of compounds with improved properties over existing kinase inhibitors. nih.gov This could include increased potency, enhanced selectivity to reduce off-target effects, improved pharmacokinetic profiles, or activity against drug-resistant mutations. For example, the development of allosteric inhibitors or covalent inhibitors represents an exciting frontier for bypassing resistance mechanisms. nih.gov

The following table outlines potential areas for strategic patenting of novel analogs:

| Patentable Aspect | Example | Strategic Importance |

| Novel Scaffolds/Substitutions | Introduction of unique chemical groups to the thiazole ring or sulfonamide moiety. | Secures broad composition of matter protection. |

| Improved Biological Activity | An analog with significantly higher potency against a specific cancer cell line. nih.gov | Demonstrates clear inventive step and therapeutic potential. |

| Overcoming Drug Resistance | An analog effective against a kinase mutation that confers resistance to existing drugs. | Addresses a critical unmet medical need. |

| Novel Mechanism of Action | An analog that inhibits a biological target through a previously unknown mechanism. | Opens up new therapeutic paradigms. |

Collaborative Research Initiatives and Licensing Opportunities in Preclinical Development

The preclinical development of a novel therapeutic agent is a resource-intensive process. Collaborative research initiatives and licensing opportunities can provide access to essential funding, expertise, and resources to advance a promising compound like a this compound analog through to clinical trials.

Several organizations actively seek to license promising preclinical assets. For example, the National Cancer Institute (NCI) has a Technology Transfer Center that facilitates licensing and co-development collaborations for novel small molecules, including kinase inhibitors. federalregister.gov Similarly, organizations like Cancer Research Horizons offer a portfolio of oncology-focused projects available for licensing and collaboration, including small molecule inhibitors. cancerresearchhorizons.com

A notable example of a successful collaboration in the kinase inhibitor space is the license agreement between Poniard Pharmaceuticals and The Scripps Research Institute for classes of protein kinase inhibitors. bioworld.com Such agreements can provide the necessary capital and development expertise to translate academic discoveries into clinical candidates.

For entities developing novel this compound analogs, potential avenues for collaboration and licensing include:

Academic-Industry Partnerships: Collaborating with academic institutions can provide access to cutting-edge research and novel biological targets.

Biotechnology and Pharmaceutical Company Licensing: Licensing a promising compound to a larger company can provide the necessary resources for late-stage preclinical and clinical development.

Government-Sponsored Programs: Participating in programs offered by governmental bodies like the NIH can provide funding and access to valuable resources.

The following table lists examples of organizations and the types of opportunities they may offer for preclinical assets.

| Organization | Type of Opportunity | Potential Benefit for this compound Analogs |

| National Cancer Institute (NCI) | Licensing and Co-development | Access to government funding and extensive research capabilities. federalregister.gov |

| Cancer Research Horizons | Licensing and Collaboration | Partnership with a leading cancer research organization to advance oncology assets. cancerresearchhorizons.com |

| Major Pharmaceutical Companies (e.g., Bristol-Myers Squibb) | Acquisition and Licensing | Significant financial resources and expertise in drug development and commercialization. pharmaceutical-technology.com |

| University Technology Transfer Offices | Licensing | Access to early-stage discoveries and intellectual property from academic labs. |

Future Research Directions and Therapeutic Potential of 1,3 Thiazol 4 Ylmethanesulfonamide

Exploration of Novel Therapeutic Indications and Undiscovered Biological Activities (preclinical/theoretical)

The structural motifs within 1,3-Thiazol-4-ylmethanesulfonamide, namely the thiazole (B1198619) and sulfonamide groups, are present in numerous biologically active compounds. This suggests that the title compound could be explored for a variety of therapeutic indications beyond any currently known activities.

Anticancer Activity: Thiazole derivatives are known to possess anticancer properties. For instance, some thiazole-containing compounds have been investigated for their ability to inhibit cancer cell proliferation. mdpi.comnih.govmdpi.comresearchgate.netnih.gov The sulfonamide group is also a key feature in several anticancer drugs, which are known to act through mechanisms such as carbonic anhydrase inhibition. researchgate.net Therefore, a key future research direction would be to screen this compound against a panel of cancer cell lines to determine its cytotoxic and antiproliferative effects. Theoretical studies, such as molecular docking, could be employed to predict its binding affinity to known cancer targets like tyrosine kinases, topoisomerases, or carbonic anhydrase isoforms. nih.gov

Anti-inflammatory Activity: The thiazole nucleus is a component of several anti-inflammatory drugs. nih.govwisdomlib.orgresearchgate.net Derivatives of thiazole have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). frontiersin.orgnih.gov Given that inflammation is a key component of many chronic diseases, investigating the anti-inflammatory potential of this compound in preclinical models of inflammation, such as carrageenan-induced paw edema in rodents, would be a valuable line of inquiry. wisdomlib.org

Neuroprotective Activity: Recent preclinical studies have highlighted the neuroprotective potential of certain thiazole sulfonamide derivatives. These compounds have shown promise in models of Parkinson's disease by mitigating oxidative stress and mitochondrial dysfunction. nih.gov Future research could, therefore, explore the effects of this compound in cellular and animal models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Antimicrobial and Antiviral Activity: The thiazole ring is a core component of many antimicrobial and antiviral drugs. journaljpri.com For example, thiazolides have demonstrated broad-spectrum antiviral activity. nih.gov The sulfonamide group is also a well-established pharmacophore in antibacterial agents. nih.gov Therefore, screening this compound for its activity against a range of bacterial and viral pathogens is a logical step.

A summary of potential therapeutic indications for this compound based on its structural components is presented in the table below.

| Therapeutic Indication | Rationale based on Structural Analogs |

| Anticancer | Thiazole and sulfonamide moieties are present in known anticancer agents. researchgate.netnih.gov |

| Anti-inflammatory | Thiazole derivatives are known to possess anti-inflammatory properties. nih.govwisdomlib.orgresearchgate.net |

| Neuroprotective | Thiazole sulfonamides have shown neuroprotective effects in preclinical models. nih.gov |

| Antimicrobial/Antiviral | Thiazole and sulfonamide groups are found in many antimicrobial and antiviral drugs. journaljpri.comnih.govnih.gov |

Development of Prodrug Strategies to Enhance Preclinical Pharmacological Profiles

To overcome potential pharmacokinetic limitations of this compound, such as poor solubility or limited bioavailability, the development of prodrugs represents a promising strategy. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. derpharmachemica.com

One potential approach involves the synthesis of amino-ester prodrugs . This strategy has been successfully applied to other thiazole-containing compounds, known as thiazolides, to improve their systemic absorption. nih.gov For this compound, this could involve esterification of a suitable functional group to enhance its lipophilicity and facilitate its passage across biological membranes.

Another strategy is the formation of azo-derivatives of the sulfonamide moiety. This approach has been explored for colon-specific drug delivery. derpharmachemica.com The azo bond is designed to be cleaved by azoreductase enzymes present in the colon, thereby releasing the active drug in a targeted manner. derpharmachemica.com This could be particularly useful if the therapeutic target of this compound is located in the lower gastrointestinal tract.

N-acyl sulfonamides represent another class of prodrugs that can be designed to improve the aqueous solubility of the parent compound. nih.govnih.gov By attaching a solubilizing group to the sulfonamide nitrogen through an N-acyl linkage, the resulting prodrug can exhibit enhanced solubility, making it more suitable for parenteral administration. nih.govnih.gov

The table below summarizes potential prodrug strategies for this compound.

| Prodrug Strategy | Rationale and Potential Advantage |

| Amino-ester prodrugs | Improve systemic absorption and bioavailability. nih.gov |

| Azo-derivatives | Enable colon-specific drug delivery. derpharmachemica.com |

| N-acyl sulfonamides | Enhance aqueous solubility for parenteral administration. nih.govnih.gov |

Investigation of Combination Therapies with Existing Agents in Preclinical Models

Combining this compound with existing therapeutic agents could offer synergistic effects, leading to enhanced efficacy and potentially overcoming drug resistance.

In the context of cancer therapy , a potential combination strategy would be to pair this compound with established chemotherapeutic agents. For example, the thiazole antibiotic thiostrepton (B1681307) has been shown to act synergistically with the proteasome inhibitor bortezomib (B1684674) in cancer cells. This suggests that if this compound exhibits anticancer activity, its combination with proteasome inhibitors or other classes of anticancer drugs should be investigated in preclinical cancer models.

For infectious diseases , the combination of sulfonamides with other antimicrobial agents is a well-established clinical practice. The combination of trimethoprim (B1683648) and a sulfonamide (co-trimoxazole) is a classic example of synergistic antimicrobial action. nih.gov Therefore, if this compound demonstrates antimicrobial properties, its efficacy in combination with other antibiotics should be evaluated. Furthermore, in the context of parasitic diseases like Chagas disease, combination therapies involving nitroaromatic compounds have shown promise in preclinical studies. fiocruz.br

For inflammatory diseases , combination therapy is also a common approach. If this compound is found to have anti-inflammatory effects, it could be tested in combination with non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory agents in preclinical models of inflammation.

Application of Advanced Drug Delivery Systems (e.g., nanoparticles, sustained release formulations) for Preclinical Research

To enhance the therapeutic index and overcome potential delivery challenges of this compound, the application of advanced drug delivery systems is a critical area for future preclinical research.

Nanoparticle-based delivery systems offer several advantages, including improved solubility of hydrophobic drugs, protection from degradation, and the potential for targeted delivery to specific tissues or cells. The use of thiazole compounds in the form of nanoparticles has been reviewed as a promising strategy, particularly in the context of cancer therapy. nih.gov Therefore, formulating this compound into nanoparticles, such as polymeric nanoparticles or lipid-based nanocarriers, could enhance its efficacy and reduce potential side effects.

Sustained-release formulations could also be developed to maintain therapeutic concentrations of this compound over an extended period. This would be particularly beneficial for chronic conditions requiring long-term treatment. These formulations could be designed as injectable depots or oral formulations with controlled-release properties.

Gene Expression Profiling and Proteomic Analysis in Response to this compound Treatment in Cellular Models

To elucidate the mechanism of action of this compound at a molecular level, comprehensive gene expression profiling and proteomic analyses are indispensable.

Gene expression analysis , using techniques such as microarrays or RNA sequencing, can provide a global view of the changes in gene transcription in response to treatment with the compound. nih.gov For instance, in cancer cell lines, such studies could reveal the upregulation of pro-apoptotic genes or the downregulation of genes involved in cell proliferation and survival. nih.gov In a study of a thiadiazole-sulfonamide derivative, gene expression analysis of BAX/Bcl-2, caspase-8, and caspase-9 was used to confirm the induction of apoptosis.

Proteomic analysis can identify the protein targets of this compound and the downstream signaling pathways it modulates. nih.govrsc.orgnih.gov A proteomic study of a cyclotriazadisulfonamide (B1668197) identified specific endoplasmic reticulum proteins as targets. nih.gov By employing techniques like mass spectrometry-based proteomics, researchers can identify proteins that are differentially expressed or post-translationally modified upon treatment with the compound. rsc.orgnih.gov This can provide crucial insights into its mechanism of action and potential biomarkers of response.

Discovery and Validation of Predictive Biomarkers in Preclinical Disease Models

The identification of predictive biomarkers is crucial for the development of targeted therapies and for selecting patient populations most likely to respond to treatment. nih.govcrownbio.comnih.govresearchgate.net For this compound, the discovery and validation of such biomarkers in preclinical models would be a significant step towards its potential clinical translation.

The process of biomarker discovery can be integrated with the gene expression and proteomic studies mentioned in the previous section. By correlating the molecular profiles of preclinical models (e.g., cancer cell lines or patient-derived xenografts) with their sensitivity to this compound, potential predictive biomarkers can be identified. crownbio.comnih.gov

For example, if the compound is found to be particularly effective in cancer cells with a specific gene mutation or a certain level of protein expression, this molecular feature could serve as a predictive biomarker. Subsequent validation studies in a larger set of preclinical models would be necessary to confirm the predictive power of the biomarker. nih.gov

Development of Multitargeting Agents Based on the this compound Scaffold

The development of multitargeting agents, which are designed to interact with multiple biological targets simultaneously, is an emerging paradigm in drug discovery. This approach can offer enhanced efficacy and a reduced likelihood of drug resistance.

The this compound scaffold is well-suited for the design of such multitargeting agents. By strategic chemical modifications, it may be possible to develop derivatives that can simultaneously inhibit two or more key targets in a disease pathway.

A recent study reported the development of a thiazole-sulfonamide hybrid that acts as a dual inhibitor of tubulin polymerization and carbonic anhydrase IX, demonstrating potent anticancer activity. derpharmachemica.comacs.org This provides a clear precedent for the development of multitargeting agents based on a similar scaffold. Future research could focus on designing and synthesizing derivatives of this compound that target other combinations of proteins relevant to specific diseases, such as different kinases, enzymes in metabolic pathways, or protein-protein interactions.

Conclusion

Synthesis of Key Research Findings on 1,3-Thiazol-4-ylmethanesulfonamide

The 1,3-thiazole nucleus is a fundamental component in numerous pharmacologically active compounds. nih.gov Its combination with a sulfonamide group, another crucial pharmacophore, has led to the development of derivatives with a wide spectrum of biological activities. nih.govnih.gov The sulfonamide moiety is recognized for its therapeutic applications, including antimicrobial and anticancer effects. nih.gov When integrated with the thiazole (B1198619) ring, the resulting scaffold offers a robust platform for creating targeted therapeutic agents. nih.gov

Research has highlighted the potential of the 1,3-thiazole scaffold in various therapeutic areas. Thiazole derivatives are being explored as potent anticancer agents, particularly as inhibitors of tubulin polymerization, which disrupts microtubule dynamics in cancer cells, leading to mitotic arrest and apoptosis. frontiersin.org Furthermore, certain thiazole-based molecules have demonstrated significant inhibitory activity against carbonic anhydrase IX (CA IX), an enzyme often overexpressed in cancer cells. frontiersin.org